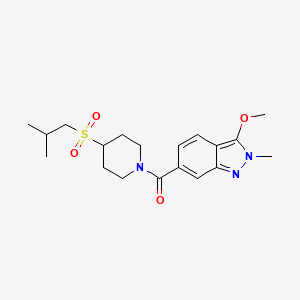![molecular formula C18H13ClN4O3S B2987619 Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 893914-80-2](/img/structure/B2987619.png)
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through elemental analysis and spectral data IR and NMR . The linear form of the tetrazolo-fused ring system of the molecule exists in the crystal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines . The phosphate binding region occupied by –NH of the molecule was achieved .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using IR and NMR spectra . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学的研究の応用
Antimicrobial and Anticancer Activity
A study on novel pyrazole derivatives, including those similar to the chemical structure of interest, revealed significant antimicrobial and anticancer activities. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displaying higher anticancer activity in some cases than doxorubicin, a reference drug. This indicates the potential for these compounds to be developed into new treatments for various cancers and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Evaluation of Thiazolopyrimidine Derivatives
Another research effort focused on the synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties. This work underscores the potential pharmaceutical applications of compounds synthesized from similar chemical backbones, highlighting their relevance in developing new analgesic and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antioxidant Agent Development
Further research into chalcone derivatives synthesized from related chemical structures found that these compounds exhibit potential as antioxidants. This research underscores the utility of such compounds in developing treatments or supplements to combat oxidative stress, which is linked to various chronic diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Synthesis and Biological Evaluation of Pyrazoline Derivatives
In a study focused on novel pyrazoline derivatives, compounds showed significant anti-inflammatory and antibacterial activities, highlighting the potential of these molecules in treating inflammation and bacterial infections. This research also demonstrates the effectiveness of microwave-assisted synthesis in creating these compounds, offering a more environmentally friendly and efficient method than conventional synthesis (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Recyclization and Analgesic Activity
The recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol to produce novel methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, and their subsequent evaluation for analgesic activity, showcases the potential of these compounds in developing new pain management solutions (Igidov et al., 2022).
将来の方向性
特性
IUPAC Name |
methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWWUZVNYRUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

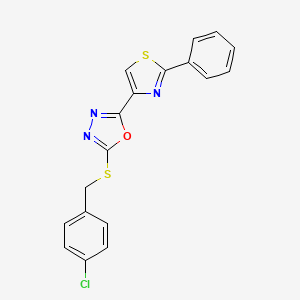
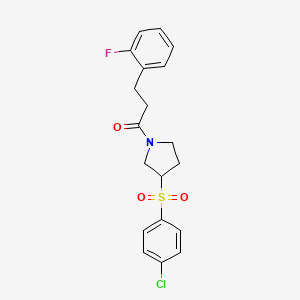
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
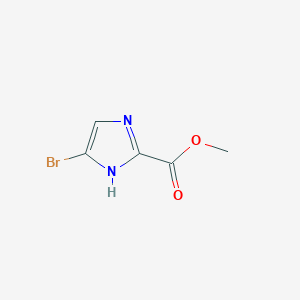
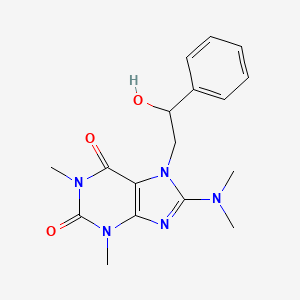
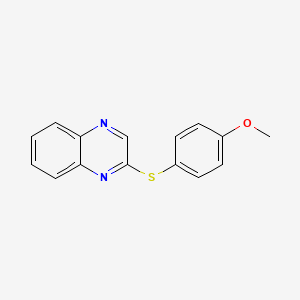
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)
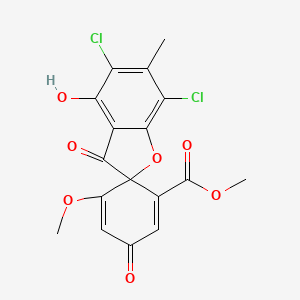
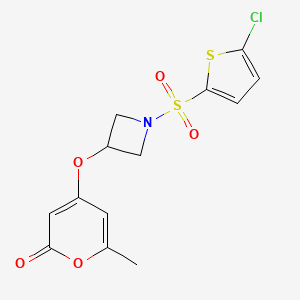
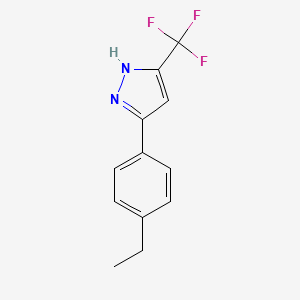
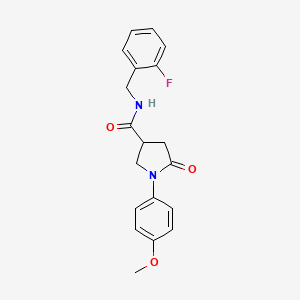
![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)
![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)
